molecular formula C10H8N2O B1594669 isoquinoline-4-carboxamide CAS No. 7114-81-0

isoquinoline-4-carboxamide

Cat. No.: B1594669
CAS No.: 7114-81-0
M. Wt: 172.18 g/mol
InChI Key: JGNIYFRSFZEFCQ-UHFFFAOYSA-N
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Description

Isoquinoline-4-carboxamide is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Isoquinoline-4-carboxamide, also known as 4-Isoquinolinecarboxamide, has been identified as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in cellular processes such as signal transduction, nucleotide synthesis, and energy metabolism.

Mode of Action

The compound interacts with its targets, the alkaline phosphatases, leading to their inhibition . This interaction results in the suppression of the enzyme’s activity, thereby affecting the biochemical processes in which these enzymes are involved .

Biochemical Pathways

This compound derivatives have been shown to inhibit the MAPKs/NF-κB pathway . This pathway is involved in cellular responses to a diverse array of stimuli, including pro-inflammatory cytokines and stress signals. Inhibition of this pathway can lead to the suppression of inflammation and cell migration .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound derivatives have been found to be orally bioavailable without blood-brain barrier penetration . This suggests that these compounds can be effectively absorbed and distributed within the body, while their inability to cross the blood-brain barrier indicates a reduced risk of central nervous system side effects .

Result of Action

The inhibition of alkaline phosphatases by this compound can lead to significant cellular effects. For instance, certain derivatives of this compound have shown good anti-proliferative activities against various cell lines . Furthermore, these compounds have been found to induce apoptosis, or programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Biochemical Analysis

Biochemical Properties

4-Isoquinolinecarboxamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . These interactions are primarily non-covalent, involving hydrophobic associations and hydrogen bonding . The compound’s ability to inhibit these enzymes suggests its potential use in regulating biochemical pathways involving phosphate groups.

Cellular Effects

4-Isoquinolinecarboxamide has been observed to exert significant effects on various cell types and cellular processes. In LPS-treated BV2 microglial cells, derivatives of 4-Isoquinolinecarboxamide have demonstrated anti-inflammatory and anti-migratory activities by inhibiting the MAPKs/NF-κB pathway . This inhibition leads to reduced production of pro-inflammatory mediators and decreased cell migration, highlighting the compound’s potential in modulating immune responses and cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of 4-Isoquinolinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been shown to inhibit the phosphorylation of IκB, preventing the nuclear translocation of NF-κB and subsequently reducing the expression of pro-inflammatory genes . Additionally, 4-Isoquinolinecarboxamide interacts with mitogen-activated protein kinases, further modulating cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isoquinolinecarboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound maintains its inhibitory effects on pro-inflammatory mediators and cell migration over extended periods

Dosage Effects in Animal Models

The effects of 4-Isoquinolinecarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit pro-inflammatory mediators without significant cytotoxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

4-Isoquinolinecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of alkaline phosphatases suggests its role in pathways involving phosphate group transfer and metabolism

Transport and Distribution

The transport and distribution of 4-Isoquinolinecarboxamide within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function . Understanding the mechanisms of transport and distribution is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Subcellular Localization

4-Isoquinolinecarboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of 4-Isoquinolinecarboxamide can provide insights into its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-4-carboxamide can be synthesized through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂).

Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Bischler-Napieralski reaction is often preferred for its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

Scientific Research Applications

Isoquinoline-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Isoquinoline-4-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and specific applications in medicinal chemistry, particularly as a kinase inhibitor and anti-proliferative agent.

Properties

IUPAC Name

isoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNIYFRSFZEFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344719
Record name 4-Isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7114-81-0
Record name 4-Isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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